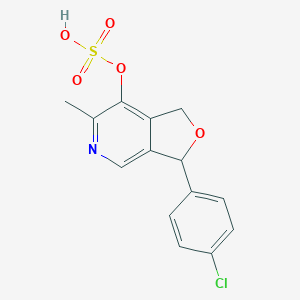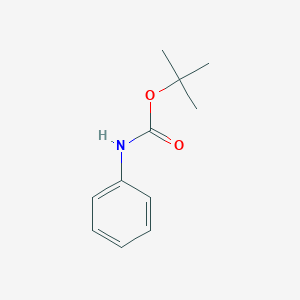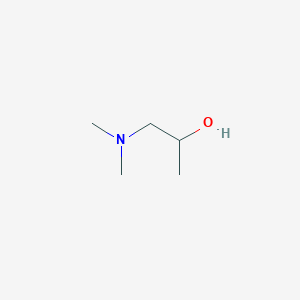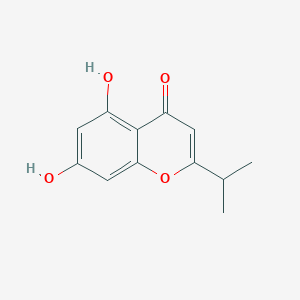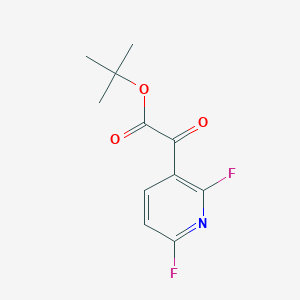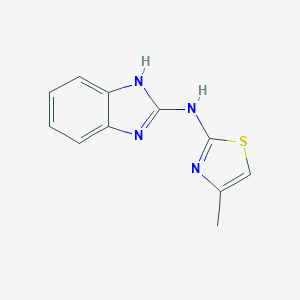
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
BMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMTA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMTA has also been shown to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In biochemistry, BMTA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BMTA has also been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
In material science, BMTA has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
作用机制
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMTA has also been found to interact with metal ions, which may contribute to its antimicrobial and fluorescent properties.
生化和生理效应
BMTA has been found to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacterial strains, and inhibition of certain enzymes. BMTA has also been shown to induce apoptosis in cancer cells and interact with metal ions. However, the exact biochemical and physiological effects of BMTA are still being studied.
实验室实验的优点和局限性
One of the main advantages of BMTA is its ease of synthesis, which makes it readily available for use in lab experiments. BMTA also exhibits potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these fields. However, one limitation of BMTA is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving BMTA. One area of interest is the development of BMTA-based materials for use in catalysis and sensing applications. Another potential direction is the development of BMTA-based enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BMTA.
合成方法
BMTA can be synthesized using a simple and efficient method involving the reaction of 2-aminobenzimidazole with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of BMTA as a yellow crystalline solid with a high yield.
属性
CAS 编号 |
131185-01-8 |
|---|---|
产品名称 |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
分子式 |
C11H10N4S |
分子量 |
230.29 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
InChI 键 |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
同义词 |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



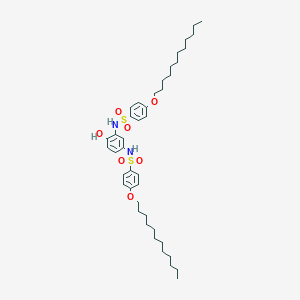
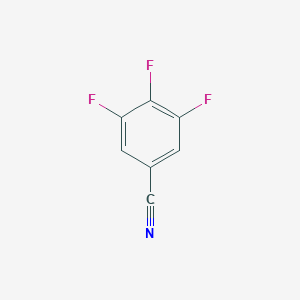
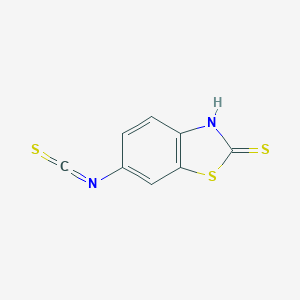




![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
